4-(2-Bromoethyl)benzenesulfonic acid is an organic compound characterized by the presence of a bromoethyl group attached to a benzenesulfonic acid moiety. Its molecular formula is and it is known for its utility in various chemical reactions and industrial applications. The compound is often utilized in organic synthesis, biochemical studies, and the production of industrial chemicals.
This compound can be synthesized through several methods, primarily involving the bromination of ethylbenzene followed by sulfonation. It is commercially available from various suppliers, including BenchChem and VWR, which provide detailed specifications and purity analyses for the compound.
4-(2-Bromoethyl)benzenesulfonic acid falls under the category of sulfonic acids and is classified as an alkylating agent due to its ability to form covalent bonds with nucleophilic sites in biological molecules.
The synthesis of 4-(2-Bromoethyl)benzenesulfonic acid typically involves a two-step process:
The industrial production of this compound may employ continuous flow reactors to enhance efficiency and product consistency. Automated systems are used for precise control over reaction conditions such as temperature and pressure, which are critical for achieving desired yields and purity.
The molecular structure of 4-(2-Bromoethyl)benzenesulfonic acid features a benzene ring substituted with a bromoethyl group and a sulfonic acid group.
C1=CC(=CC=C1CCBr)S(=O)(=O)O.[Na+]
.The InChI key for this compound is ZFGDZMNLHTUEAV-UHFFFAOYSA-N
, which provides a unique identifier for database searches related to its chemical properties.
4-(2-Bromoethyl)benzenesulfonic acid participates in several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide for substitution reactions and lithium aluminum hydride for reduction processes. Each reaction pathway requires specific conditions to optimize yields and minimize by-products .
The mechanism of action for 4-(2-Bromoethyl)benzenesulfonic acid primarily involves its role as an alkylating agent. The bromoethyl moiety can react with nucleophilic sites on biological macromolecules such as DNA and proteins, forming covalent bonds that can modify their function.
This reactivity underpins its applications in biochemical studies where it is used to investigate enzyme mechanisms and protein interactions, highlighting its significance in medicinal chemistry.
4-(2-Bromoethyl)benzenesulfonic acid has diverse applications across various fields:
This compound's unique properties make it a valuable tool in both research settings and industrial applications, contributing significantly to advancements in chemistry and related fields.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: